molecular formula C11H16O2 B13354217 Ethyl 6,6-dimethylhept-2-EN-4-ynoate

Ethyl 6,6-dimethylhept-2-EN-4-ynoate

Cat. No.: B13354217
M. Wt: 180.24 g/mol
InChI Key: LKIMVAYHYHDJSP-SOFGYWHQSA-N
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Description

Ethyl 6,6-dimethylhept-2-en-4-ynoate is a chemical compound with the molecular formula C 11 H 16 O 2 and a molecular weight of 180.244 g/mol . This enynoate ester is characterized by its distinct structure featuring both alkene and alkyne functional groups, which makes it a valuable building block in organic synthesis. The compound serves as a key intermediate in sophisticated chemical processes. Its primary research value lies in its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably for the widely used antifungal drug terbinafine . Furthermore, compounds of this structural class, known as acetylenic Michael acceptors, are of significant interest in methodological development. They can react with organocuprate reagents in 1,6-Michael addition reactions to form functionalized allenes, which are potential precursors to unnatural amino acids and other complex molecules . This reactivity provides researchers with a versatile tool for constructing complex molecular architectures from a single, multifunctional scaffold. The compound is offered as a high-purity material to ensure consistent and reliable performance in research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

ethyl (E)-6,6-dimethylhept-2-en-4-ynoate

InChI

InChI=1S/C11H16O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h6,8H,5H2,1-4H3/b8-6+

InChI Key

LKIMVAYHYHDJSP-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)/C=C/C#CC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC#CC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 6,6 Dimethylhept 2 En 4 Ynoate

Retrosynthetic Strategies and Key Disconnections for Enynoate Esters

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. libretexts.orgyoutube.comyoutube.com For Ethyl 6,6-dimethylhept-2-en-4-ynoate, the analysis reveals several logical bond disconnections that form the basis of a synthetic plan.

The primary disconnections for the enynoate framework are:

C=C Bond Disconnection (Olefination): The ethylenic bond of the α,β-unsaturated ester is a prime candidate for disconnection. This suggests an olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. libretexts.org This disconnection leads to two precursor fragments: an aldehyde (propynal derivative) and a phosphorus-stabilized carbanion (a phosphorane or phosphonate (B1237965) ester).

C(sp)-C(sp²) Bond Disconnection (Cross-Coupling): A disconnection between the alkyne and the double bond points towards a palladium-catalyzed cross-coupling reaction. A Sonogashira coupling, for instance, would connect a terminal alkyne (3,3-dimethyl-1-butyne) with a vinyl halide (ethyl 3-halopropenoate). youtube.comorganic-chemistry.org

C(sp)-C(sp) Bond Disconnection (Alkynyl Elaboration): The internal alkyne can be disconnected to reveal a terminal alkyne and an electrophile. This strategy involves forming an acetylide anion from a terminal alkyne and reacting it with a suitable electrophile. chemistrysteps.comlibretexts.org

These disconnections provide a strategic roadmap, allowing for the selection of appropriate reactions to assemble the target molecule from simpler precursors.

Stereoselective Olefination Techniques for the Enoyl Moiety

Achieving the correct stereochemistry of the double bond is crucial. For most applications, the (E)-isomer of the α,β-unsaturated ester is desired due to its higher thermodynamic stability. wikipedia.org

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for converting carbonyl compounds into alkenes. thermofisher.comnih.gov

The Wittig reaction utilizes a triphenyl phosphonium (B103445) ylide to react with an aldehyde or ketone. researchgate.net When stabilized ylides (e.g., those containing an adjacent ester group) are used, the reaction typically shows a high preference for the formation of the (E)-alkene. wikipedia.org This selectivity arises from the thermodynamic stability of the intermediates in the reaction mechanism.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.orgresearchgate.net This method is often preferred for synthesizing (E)-α,β-unsaturated esters due to its generally higher (E)-selectivity and the easier removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org The reaction mechanism involves the formation of an oxaphosphetane intermediate, where the transition state leading to the (E)-alkene is sterically favored and thus lower in energy. nrochemistry.comnih.gov

While the standard HWE reaction strongly favors the (E)-isomer, modifications such as the Still-Gennari protocol, which uses phosphonates with electron-withdrawing groups, can be employed to selectively produce the (Z)-isomer if required. wikipedia.org

MethodReagentTypical SelectivityAdvantagesDisadvantages
Wittig Reaction Stabilized Phosphonium YlideHigh (E)-selectivity wikipedia.orgWidely applicableTriphenylphosphine oxide byproduct can be difficult to remove
HWE Reaction Phosphonate CarbanionVery High (E)-selectivity wikipedia.orgWater-soluble phosphate byproduct is easily removed; carbanions are more nucleophilic wikipedia.orgPhosphonate reagents can be more expensive than Wittig salts
Still-Gennari HWE Electron-withdrawing PhosphonateHigh (Z)-selectivity wikipedia.orgProvides access to the less stable (Z)-isomerRequires specialized phosphonate reagents

Palladium-catalyzed cross-coupling reactions offer an alternative and powerful route to the enoyl moiety. acs.orgnih.gov These methods involve the formation of a carbon-carbon bond between two vinylic fragments or between a vinylic and another sp²-hybridized carbon.

A Heck reaction, for instance, could couple an aryl or vinyl halide with an acrylate (B77674) ester. More relevant to this synthesis would be the Suzuki coupling , which would react a vinyl boronic acid with an α-haloacrylate, or the Stille coupling , which uses vinylstannanes. organic-chemistry.org These reactions are known for their high functional group tolerance and generally proceed with retention of the double bond geometry of the starting materials, allowing for excellent stereocontrol. nih.gov The intramolecular coupling of vinyl halides and ketone enolates has also been demonstrated as a viable method for forming similar structures. acs.orgnih.gov

Alkynyl Construction Methodologies for the Heptynoate Backbone

The core of the target molecule is the heptynoate backbone, which contains a disubstituted (internal) alkyne. Its construction can be approached by first synthesizing a key building block, a terminal alkyne, and then elaborating it, or by directly forming the internal alkyne via cross-coupling.

A logical precursor for the heptynoate backbone is the terminal alkyne 3,3-dimethyl-1-butyne (B43207) (tert-butyl acetylene). This compound can be synthesized through several methods, including the reaction of tert-butyl chloride with sodium acetylide or the dehydrobromination of 1,2-dibromo-3,3-dimethylbutane. google.com

Once synthesized, the terminal alkyne can be deprotonated with a strong base (like NaNH₂ or an organolithium reagent) to form a highly nucleophilic acetylide ion. chemistrysteps.comlibretexts.org This acetylide can then be "elaborated" by reacting it with an appropriate electrophile in an SN2 reaction to extend the carbon chain. chemistrysteps.com For the synthesis of this compound, this acetylide would be coupled with a three-carbon electrophilic fragment containing the precursor to the enoate moiety.

Method for t-butyl acetylene (B1199291) SynthesisStarting MaterialsKey ReagentsNotes
Alkylation of Acetylide tert-butyl chloride, Sodium acetylideLiquid ammonia (B1221849)A classic method for forming C-C bonds with acetylides.
Dehydrobromination 1,2-dibromo-3,3-dimethylbutanePotassium tert-butoxideA two-step process involving bromination of an alkene followed by double elimination. researchgate.net
Reaction with Alcohol tert-butyl alcohol, AcetyleneAcid catalyst (e.g., H₂SO₄)Direct alkylation of acetylene using an alcohol. google.com
From Pinacolone Pinacolone, Phosphorus pentachlorideNaOH, PhosphoramideMulti-step process involving formation of a gem-dihalide followed by dehydrochlorination. patsnap.com

Cross-coupling reactions are among the most efficient methods for constructing internal alkynes from a terminal alkyne and a vinyl or aryl halide. researchgate.net

The Sonogashira coupling is a premier reaction for this purpose. youtube.comorganic-chemistry.org It involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For the target molecule, this would entail coupling 3,3-dimethyl-1-butyne with a stereochemically pure (E)-ethyl 3-halopropenoate. This approach is highly convergent and efficient. Recent advances have even allowed for direct decarbonylative Sonogashira coupling using carboxylic acids as the coupling partner. acs.org

The Negishi coupling provides another robust alternative. openochem.org This reaction couples an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. The synthesis could involve reacting an alkynylzinc reagent (prepared from 3,3-dimethyl-1-butyne) with (E)-ethyl 3-halopropenoate. Negishi coupling is known for its high reactivity and functional group tolerance. nih.govorganic-chemistry.org The stereochemistry of the vinyl halide is typically retained during the reaction. openochem.org

Esterification Protocols for Carboxylic Acid Precursors

The final step in the synthesis of this compound is often the esterification of its corresponding carboxylic acid precursor, 6,6-dimethylhept-2-en-4-ynoic acid. The selection of an appropriate esterification method is crucial to ensure high yield and purity, especially given the potential for side reactions involving the unsaturated functionalities. Two prominent methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve reacting 6,6-dimethylhept-2-en-4-ynoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, and water is often removed as it is formed. masterorganicchemistry.com

A key advantage of the Fischer esterification is its cost-effectiveness, particularly for large-scale synthesis. masterorganicchemistry.com However, the harsh acidic conditions and high temperatures often required can be a drawback for sensitive substrates that are prone to isomerization or decomposition.

The Steglich esterification , on the other hand, offers a milder alternative for the synthesis of esters. wikipedia.orgorganic-chemistry.org This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM). nih.gov The mild conditions of the Steglich esterification make it particularly suitable for substrates with sensitive functional groups. wikipedia.org A notable feature of this reaction is the formation of a urea (B33335) byproduct, dicyclohexylurea (DCU), from the DCC coupling agent. wikipedia.org

The choice between these two protocols would depend on the stability of the carboxylic acid precursor and the desired scale of the reaction. While no specific studies on the esterification of 6,6-dimethylhept-2-en-4-ynoic acid are available, data from similar unsaturated systems can provide valuable insights into the expected outcomes.

Parameter Fischer-Speier Esterification Steglich Esterification
Reagents Carboxylic acid, excess ethanol, strong acid catalyst (e.g., H₂SO₄, TsOH)Carboxylic acid, ethanol, DCC, DMAP
Conditions Typically elevated temperatures, removal of waterRoom temperature, aprotic solvent (e.g., DCM)
Advantages Cost-effective for large scale, simple reagentsMild conditions, suitable for sensitive substrates, high yields
Disadvantages Harsh acidic conditions, potential for side reactions with sensitive substratesMore expensive reagents, formation of urea byproduct

Total Synthesis Approaches: Convergent vs. Linear Strategies

While a specific total synthesis for this compound has not been detailed in the literature, a plausible convergent approach can be modeled after the synthesis of similar enynoate structures. For example, the synthesis of (2E)-5-arylpent-2-ene-4-ynoates has been achieved through the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals. A similar strategy could be envisioned for the target molecule.

Strategy Description Advantages Disadvantages
Linear Synthesis Sequential, step-by-step assembly of the molecule from a single starting material.Conceptually simple to plan.Overall yield can be low for multi-step syntheses. A failure in a late step can be costly.
Convergent Synthesis Independent synthesis of key fragments followed by their coupling.Higher overall yield, more efficient, allows for parallel synthesis.Requires more complex planning and the development of reliable coupling reactions.

Elucidation of Reaction Mechanisms and Advanced Transformations of Ethyl 6,6 Dimethylhept 2 En 4 Ynoate

Chemo- and Stereoselective Hydrogenation Pathways

Hydrogenation of enyne systems like ethyl 6,6-dimethylhept-2-en-4-ynoate presents a significant challenge in controlling chemo- and stereoselectivity. The goal is often to selectively reduce one unsaturated bond while leaving the other intact, and to control the stereochemistry of the resulting alkene.

Partial Hydrogenation of the Alkynyl Moiety to Z- or E-Alkenes

The selective reduction of the alkyne in a conjugated enyne system is a pivotal transformation. The outcome, whether a Z-alkene (cis) or an E-alkene (trans), is highly dependent on the choice of catalyst and reaction conditions. youtube.com

Formation of Z-Alkenes: The syn-addition of hydrogen across the triple bond to yield the Z-alkene is typically achieved using poisoned catalysts. pressbooks.pub Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is a classic example. youtube.com The "poison" deactivates the catalyst just enough to prevent over-reduction of the initially formed alkene to an alkane. youtube.compressbooks.pub The mechanism involves the adsorption of hydrogen gas onto the surface of the palladium catalyst. The alkyne then complexes with the metal surface, and two hydrogen atoms are delivered to the same face of the triple bond, resulting in the cis-alkene. youtube.com

Formation of E-Alkenes: The anti-addition of hydrogen to form the E-alkene is accomplished through a different mechanism, typically a dissolving metal reduction. youtube.com The most common method involves using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33°C or below). The mechanism proceeds via a radical anion intermediate. A sodium atom transfers an electron to the alkyne, forming a radical anion. This intermediate is protonated by the ammonia solvent. A second sodium atom transfers another electron to the resulting vinylic radical, forming a vinylic anion. To minimize steric repulsion, the substituents adopt a trans configuration. A final protonation by ammonia yields the E-alkene. youtube.com

Desired ProductReagent/Catalyst SystemStereochemical OutcomeMechanism Type
Ethyl (2E,4Z)-6,6-dimethylhepta-2,4-dienoateH₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)Syn-additionCatalytic Hydrogenation
Ethyl (2E,4E)-6,6-dimethylhepta-2,4-dienoateNa or Li, liquid NH₃Anti-additionDissolving Metal Reduction

Mechanism of Alkene Hydrogenation in the Dienyne System

Once the alkyne is reduced, the resulting diene, ethyl (2E,4Z)- or (2E,4E)-6,6-dimethylhepta-2,4-dienoate, can undergo further hydrogenation. The complete saturation of the molecule to ethyl 6,6-dimethylheptanoate requires a more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. khanacademy.orgyoutube.com

The mechanism for catalytic hydrogenation of alkenes involves the surface of the metal catalyst. libretexts.org

Adsorption: Both the diene and molecular hydrogen are adsorbed onto the surface of the metal catalyst. youtube.com This process weakens the H-H sigma bond and the C-C pi bonds. libretexts.org

Hydrogen Addition: Hydrogen atoms are then added sequentially to the carbons of the double bonds. Since both reactants are bound to the catalyst surface, the hydrogen atoms add to the same side of the double bond, a process known as syn-addition. khanacademy.orglibretexts.org

In a conjugated diene system, hydrogenation of one double bond can proceed through a stable allylic carbocation intermediate, which can lead to a mixture of products if not fully reduced. chemrxiv.org However, with powerful catalysts like Pt or Pd, the reaction typically goes to full saturation. youtube.com The less substituted double bond or the one with less steric hindrance is generally hydrogenated faster.

Pericyclic Reactions and Intramolecular Rearrangements

The conjugated system of this compound is an excellent substrate for pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Diels-Alder Cycloadditions Involving the Enynoate System

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. youtube.com In this reaction, the conjugated enyne can act as the dienophile (the 2π-electron component), reacting with a separate diene (the 4π-electron component). The electron-withdrawing nature of the ethyl ester group activates the double bond of the enynoate system, making it a more reactive dienophile.

The mechanism is a concerted process where the pi electrons from the diene and the dienophile are reorganized to form two new sigma bonds and one new pi bond in a single step, creating a cyclohexene (B86901) ring derivative. youtube.com The stereochemistry of the dienophile is retained in the product. For this compound, the reaction would involve the activated double bond, leading to a cyclohexene ring with the alkyne and ester groups as substituents.

Enyne Metathesis Reactions

Enyne metathesis is a powerful reaction that reorganizes the bonds between an alkene and an alkyne, catalyzed by metal carbene complexes, most notably those based on ruthenium (like Grubbs' catalysts) or tungsten. wikipedia.orgchim.it This reaction forms a new 1,3-diene. organic-chemistry.org The driving force is the formation of the thermodynamically stable conjugated diene system. wikipedia.org

The reaction can be intermolecular or intramolecular (ring-closing enyne metathesis, RCEYM). organic-chemistry.org For an acyclic substrate like this compound, it would typically undergo intermolecular cross-metathesis with another alkene.

The proposed mechanism generally begins with the metal carbene catalyst reacting with one of the unsaturated moieties. wikipedia.org There are two main proposed pathways:

"Yne-then-ene" pathway: The metal carbene first reacts with the alkyne to form a metallacyclobutene intermediate. This ring-opens to a new metal carbene, which then reacts with the alkene in a standard olefin metathesis fashion to form a metallacyclobutane. Ring-opening of this second intermediate releases the 1,3-diene product and regenerates a metal carbene to continue the catalytic cycle. wikipedia.org

"Ene-then-yne" pathway: The catalyst first reacts with the alkene. Evidence for this pathway has emerged, particularly for ruthenium-based catalysts. wikipedia.org

Reaction TypeRole of EnynoateKey Reagent/CatalystProduct Type
Diels-Alder CycloadditionDienophileA conjugated diene (e.g., 1,3-butadiene)Substituted cyclohexene
Enyne MetathesisSubstrateRuthenium Carbene (e.g., Grubbs' Catalyst)Substituted 1,3-diene

Nucleophilic and Electrophilic Addition Reactions to the Unsaturated Linkages

The polarized nature of the enynoate system allows for both nucleophilic and electrophilic additions. The electron-withdrawing ester group makes the double bond and, to a lesser extent, the triple bond susceptible to attack by nucleophiles. Conversely, the high electron density of the pi systems makes them targets for electrophiles.

Nucleophilic Addition: Nucleophilic attack, particularly conjugate addition (Michael addition), is expected to occur at the C-3 position (the β-carbon relative to the ester). The negative charge from the incoming nucleophile can be delocalized across the conjugated system and onto the oxygen atom of the carbonyl group. Soft nucleophiles like cuprates (Gilman reagents) are particularly effective for conjugate addition to α,β-unsaturated systems.

Electrophilic Addition: Electrophilic addition to conjugated systems can lead to a mixture of products. pressbooks.pub For example, the addition of an acid like HBr would proceed via protonation of one of the unsaturated bonds. Protonation of the double bond would be favored due to the formation of a resonance-stabilized allylic carbocation. libretexts.orgchemistrynotmystery.com The bromide ion could then attack at either of the carbons sharing the positive charge, leading to 1,2-addition or 1,4-addition products. pressbooks.pubchemistrynotmystery.com Similarly, addition to the alkyne would generate a vinylic carbocation, which is generally less stable than an allylic carbocation, suggesting the double bond is more reactive towards electrophiles in this system.

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis offers a powerful toolkit for the selective functionalization of the carbon-carbon double and triple bonds within enyne systems. bohrium.comrsc.orgnih.govrsc.org The presence of both an alkene and an alkyne moiety in conjugation allows for a rich and diverse range of transformations, often with high degrees of regio- and stereoselectivity. bohrium.com

Hydrometallation and Carbometallation Processes

Hydrometallation and carbometallation reactions involve the addition of a metal-hydride or a metal-carbon bond, respectively, across one of the unsaturated functionalities of the enyne. These processes are fundamental for the construction of complex molecular architectures from simple precursors.

Hydrometallation: The addition of a metal hydride to an enyne can be catalyzed by various transition metals, including palladium, rhodium, and ruthenium. bohrium.com The regioselectivity of the addition is influenced by the electronic and steric properties of the substrate, the nature of the metal catalyst, and the ligands employed. For a system like this compound, the bulky tert-butyl group would be expected to exert significant steric influence on the regiochemical outcome of the hydrometallation.

Carbometallation: This class of reactions involves the addition of an organometallic reagent across the alkyne or alkene of the enyne, catalyzed by a transition metal. researchgate.netwikipedia.org Carboalumination, carbolithiation, and carbomagnesiation are common examples. wikipedia.orgnih.govnih.gov These reactions create a new carbon-carbon bond and a new carbon-metal bond, which can then be further functionalized. wikipedia.org The reaction pathway and product distribution are dependent on the specific metal catalyst and the organometallic reagent used. researchgate.net

Table 1: General Overview of Hydrometallation and Carbometallation of Enynes

Reaction Type Catalyst (General) Reagent Potential Outcome Reference
Hydrometallation Pd, Rh, Ru complexes H-M (e.g., H-SiR₃, H-BR₂) Selective reduction of alkyne or alkene bohrium.com
Carbometallation Zr, Ti, Pd complexes R-M (e.g., R-Al, R-Li, R-MgX) Formation of new C-C bonds researchgate.netwikipedia.org

Oxidative Transformations of the Enyne System

The enyne motif is susceptible to a variety of oxidative transformations, which can lead to the formation of highly functionalized products. These reactions can target either the double bond, the triple bond, or both.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon multiple bonds. openochem.orglibretexts.orgopenstax.org The oxidative cleavage of the alkyne moiety in an enyne system typically yields carboxylic acids. openochem.orgarkat-usa.org The alkene can also be cleaved under similar conditions. The chemoselectivity of such a process on a conjugated enyne would depend on the specific reaction conditions and the relative reactivity of the double and triple bonds. arkat-usa.org

Epoxidation and Dihydroxylation: The alkene part of the enyne can undergo epoxidation or dihydroxylation, common transformations for double bonds. The selectivity for the alkene over the alkyne is often achievable with appropriate reagents.

Table 2: Potential Oxidative Transformations of Enyne Systems

Transformation Reagent (Example) Functional Group Targeted Product Type Reference
Oxidative Cleavage O₃, KMnO₄ Alkyne and/or Alkene Carboxylic acids, ketones openochem.orglibretexts.org
Epoxidation m-CPBA Alkene Epoxide N/A
Dihydroxylation OsO₄ Alkene Diol N/A

Radical Reactions and Photochemical Transformations

Radical and photochemical reactions provide alternative pathways for the functionalization of enynes, often proceeding through mechanisms distinct from those of transition metal-catalyzed processes.

Radical Reactions: Enynes are excellent substrates for radical cascade reactions. researchgate.netmdpi.comrsc.org The reaction can be initiated by the addition of a radical species to either the alkyne or the alkene, followed by an intramolecular cyclization to form carbocyclic or heterocyclic structures. mdpi.com The regioselectivity of the initial radical addition and the subsequent cyclization is governed by the stability of the radical intermediates. pharmaguideline.comlibretexts.org The presence of the ester functionality in this compound could influence the reaction pathways in such radical cyclizations. nih.gov

Photochemical Transformations: Upon absorption of light, enynes can undergo various photochemical reactions. One of the most common is the [2+2] photocycloaddition, where the double bond of the enyne reacts with another alkene to form a cyclobutane (B1203170) ring. acs.orgorganicreactions.orgwikipedia.orgresearchgate.netaklectures.com Intramolecular photocyclizations are also possible, leading to the formation of complex polycyclic systems. nih.govmdpi.com The stereochemistry of the products is often dictated by the Woodward-Hoffmann rules for pericyclic reactions. aklectures.com The specific outcome of a photochemical reaction depends on the wavelength of light used and the presence of photosensitizers. wikipedia.org

Table 3: Overview of Radical and Photochemical Reactions of Enynes

Reaction Type Conditions Key Intermediate Potential Product Reference
Radical Cascade Radical initiator (e.g., AIBN) Carbon-centered radicals Cyclic compounds researchgate.netmdpi.comrsc.org
Photochemical [2+2] Cycloaddition UV light Excited state triplet or singlet Cyclobutane derivatives acs.orgorganicreactions.orgwikipedia.org
Photochemical Cyclization UV light Diradicals Polycyclic compounds nih.govmdpi.com

Catalysis in the Synthesis and Chemical Transformations of Ethyl 6,6 Dimethylhept 2 En 4 Ynoate

Homogeneous Catalysis for Selective Reductions and Coupling Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for the selective transformation of multifunctional compounds like Ethyl 6,6-dimethylhept-2-en-4-ynoate. The ability to tune the steric and electronic properties of molecular catalysts allows for high levels of control over reaction outcomes.

Palladium and platinum complexes are preeminent in homogeneous catalysis, particularly for reactions involving unsaturated systems. For substrates such as this compound, the choice of ligand coordinated to the metal center is crucial in dictating the reaction pathway. Different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can modulate the electron density and steric environment around the metal, thereby influencing which functional group (the double or triple bond) reacts and in what manner.

For instance, in palladium-catalyzed reactions, specific ligand systems can favor either the reduction of the alkyne moiety or facilitate coupling reactions at various positions. The electronic nature of the enynoate system, with its electron-withdrawing ester group, makes it susceptible to a range of palladium-catalyzed transformations. While specific studies on this compound are not extensively documented in publicly available literature, the principles of ligand-controlled catalysis on analogous enynoate systems suggest that precise control over its reactivity is achievable.

Table 1: Representative Ligand Effects in Palladium-Catalyzed Reactions of Enynoates

Ligand TypeMetal CenterTypical Reaction FavoredPotential Outcome for this compound
Electron-rich phosphinesPalladium(0)Selective alkyne functionalizationCoupling at the terminal alkyne or selective reduction
Electron-deficient phosphinesPalladium(II)Cyclization reactionsFormation of cyclic products
Bulky N-heterocyclic carbenesPalladium(0)Cross-coupling reactionsIntroduction of new substituents

The creation of stereocenters with high enantiopurity is a cornerstone of modern organic synthesis. For a prochiral substrate like this compound, the development of chiral catalysts can enable enantioselective transformations, leading to the synthesis of non-racemic products. Chiral ligands, often possessing C2 symmetry or other defined stereochemical features, can create a chiral environment around the metal catalyst.

When this compound interacts with such a chiral catalyst, the transition states leading to the two possible enantiomeric products are diastereomeric and thus have different energies. This energy difference allows for the preferential formation of one enantiomer. Reactions such as asymmetric hydrogenation, hydrosilylation, or cyclization can be rendered enantioselective through this approach. The specific design of the chiral ligand is critical to achieving high levels of enantiomeric excess (ee). While detailed research on the enantioselective transformations of this compound is sparse, the general success of chiral catalysts with similar enynoate structures indicates significant potential.

Heterogeneous Catalysis for Alkynyl Hydrogenation

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. For this compound, heterogeneous catalysis is particularly relevant for the selective hydrogenation of the triple bond.

The Lindlar catalyst, consisting of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic example of a heterogeneous catalyst designed for selectivity. It is renowned for its ability to catalyze the syn-hydrogenation of alkynes to yield cis-alkenes, without over-reduction to the corresponding alkane.

In the case of this compound, the use of a Lindlar catalyst would be expected to selectively reduce the alkyne moiety to a cis-alkene, yielding Ethyl (Z)-6,6-dimethylhepta-2,4-dienoate. The poisoning of the palladium catalyst is crucial; it deactivates the most active catalytic sites, thereby preventing the further reduction of the newly formed double bond. This stereochemical control is a result of the mechanism where both hydrogen atoms are delivered to the same face of the alkyne from the catalyst surface.

Montmorillonite clays (B1170129) are layered aluminosilicates that can act as catalyst supports or as catalysts themselves. Their high surface area and ion-exchange capacity make them versatile materials in heterogeneous catalysis. Metal nanoparticles, such as palladium or ruthenium, can be intercalated or supported on montmorillonite.

These clay-supported catalysts can exhibit high activity and selectivity in hydrogenation reactions. For this compound, a montmorillonite-supported palladium catalyst could offer an alternative to the Lindlar catalyst for the selective reduction of the alkyne. The properties of the clay support, such as its acidity and pore structure, can influence the dispersion and electronic properties of the metal nanoparticles, thereby affecting the catalytic performance. Research on related substrates has shown that montmorillonite-based catalysts can be highly effective and offer environmental benefits due to their natural abundance and low cost.

Beyond traditional supports, a wide array of materials can be used to immobilize metal catalysts for the hydrogenation of compounds like this compound. These include other forms of carbon, silica, titania, and various polymers. The choice of support can significantly impact the catalyst's activity, selectivity, and stability.

The field of nanocatalysis has introduced catalysts with unique properties. Metal nanoparticles, due to their high surface-to-volume ratio, often exhibit enhanced catalytic activity. The size and shape of these nanoparticles can be controlled during synthesis, allowing for the fine-tuning of their catalytic behavior. For the selective hydrogenation of the enynoate, supported metal nanocatalysts could offer improved performance in terms of reaction rates and selectivity under milder conditions. The development of bimetallic nanoparticles, where two different metals are combined, can also lead to synergistic effects that enhance catalytic performance.

Table 2: Comparison of Heterogeneous Catalysts for Alkyne Hydrogenation

Catalyst SystemSupport MaterialKey FeaturesExpected Selectivity for this compound
Lindlar CatalystCalcium CarbonatePoisoned with lead and quinolineHigh selectivity for cis-alkene
Montmorillonite-Supported PdMontmorillonite ClayHigh surface area, ion-exchange capacityGood selectivity for alkene, potential for over-reduction
Supported NanocatalystsVarious (Carbon, Silica, etc.)High surface area, tunable particle sizePotentially high activity and selectivity

Organocatalysis in Remote Functionalization

Remote functionalization is a cutting-edge strategy in organic synthesis that allows for the modification of C-H bonds located at a significant distance from existing functional groups. This approach circumvents the need for lengthy pre-functionalization sequences and offers a direct path to complex molecular architectures. In the context of this compound, with its linear chain and sterically bulky tert-butyl group, remote functionalization could enable selective modification of the otherwise inert C(sp³)–H bonds.

Organocatalysis, which utilizes small organic molecules as catalysts, has become instrumental in achieving remote C-H functionalization. nih.gov A predominant mechanism involves a catalyst-mediated intramolecular hydrogen atom transfer (HAT), where a reactive radical intermediate, generated at one end of the molecule, abstracts a hydrogen atom from a distal position, creating a new radical center that can be trapped by a reagent. researchgate.net

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have shown remarkable versatility in radical-mediated reactions. researchgate.net In a potential application to this compound, an NHC could react with an aldehyde to generate a Breslow intermediate. This intermediate, upon single-electron oxidation, could form a radical species. If a directing group is appended to the ester, this radical could facilitate a 1,5- or 1,6-HAT process, selectively activating a C-H bond on the alkyl chain or the tert-butyl group for subsequent acylation or other modifications. thieme-connect.de This strategy has been successfully applied to achieve ultra-remote acylation of C(sp²)–H bonds located eight bonds away from the initial activation site. thieme-connect.de

Amine Catalysis: Secondary amines are effective organocatalysts for remote hydroxylation of C(sp³)–H bonds. nih.gov The process typically involves the in-situ formation of an oxaziridinium salt from the amine catalyst, an oxidant, and often an aldehyde or ketone. This powerful oxidant can then engage in a remote C-H oxidation. For a substrate like this compound, this method could theoretically be employed to introduce a hydroxyl group at the tertiary carbon of the tert-butyl group, a highly challenging transformation. The selectivity of this reaction can often be tuned by modifying the structure of the amine catalyst. nih.gov

The table below summarizes representative findings for organocatalytic remote functionalization on substrates with features analogous to this compound, illustrating the potential of these methods.

Catalyst TypeReactionTarget BondKey Finding
N-Heterocyclic Carbene (NHC)Remote AcylationAryl C(sp²)–HAchieved para-selective acylation 8 bonds from the activation site. thieme-connect.de
Secondary AmineRemote HydroxylationAliphatic C(sp³)–HHigh chemoselectivity (≥99:1) for hydroxylation over alcohol oxidation. nih.gov
Chiral Phosphoric AcidC1-FunctionalizationIndolizine C-HEnantioselective functionalization via remote stereocontrol. researchgate.net

Computational Design and Optimization of Catalytic Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of catalytic reactions. bris.ac.uk It provides atomic-level insights into reaction mechanisms, transition states, and catalyst-substrate interactions, thereby guiding the rational design of more efficient and selective catalysts. anl.govnih.gov For transformations involving this compound, computational modeling can elucidate complex reaction pathways and predict the influence of catalyst structure on reactivity and stereoselectivity.

Mechanism Elucidation: Phosphine-catalyzed reactions of alkynoates are a well-studied area where DFT calculations have provided crucial insights. rsc.orgdntb.gov.ua The reaction typically begins with the nucleophilic addition of the phosphine to the alkyne, forming a zwitterionic intermediate. researchgate.netnih.gov DFT calculations can map the potential energy surface for the entire catalytic cycle, identifying the rate-determining step and the transition states responsible for stereoselectivity. For instance, in a phosphine-catalyzed [3+3] cycloaddition of an ynone, DFT results showed that a proton transfer step, mediated by a solvent molecule, had a significantly lower energy barrier than an unassisted pathway, explaining the crucial role of the solvent observed experimentally. rsc.org

Catalyst Optimization: Computational screening allows researchers to evaluate a large number of potential catalysts in silico before committing to laboratory synthesis. d-nb.info By systematically modifying catalyst substituents, one can study their electronic and steric effects on the reaction's energy barriers. rsc.org For example, in a study on binaphthophosphepine-catalyzed annulation, DFT calculations were used to investigate how different substituents on the phosphine catalyst influenced the energy difference between transition states leading to opposite enantiomers. researchgate.net This analysis rationalized the observed enantioselectivity and provided a clear direction for designing catalysts with improved performance. This approach could be directly applied to optimize a chiral phosphine catalyst for an asymmetric transformation of this compound.

The following table presents examples of how computational methods are applied to understand and design catalytic systems for reactions involving unsaturated carbonyl compounds.

MethodSystem StudiedKey Finding
DFT (M06-2X)Phosphine-catalyzed [3+3] cycloaddition of ynones. rsc.orgIdentified the energetically most favorable reaction pathway and quantified the role of a solvent co-catalyst in lowering proton transfer barriers by over 26 kcal/mol. rsc.org
DFT (M11)Binaphthophosphepine-catalyzed [3+2] cycloaddition. researchgate.netRevealed that the enantioselectivity-determining step is the intramolecular nucleophilic addition and rationalized how catalyst substituents improve stereochemical outcomes. researchgate.net
DFTNHC-catalyzed intramolecular Stetter reaction. rsc.orgExplained how remote electronic effects of a substituent on the chiral NHC catalyst markedly influence the reaction rate and enantioselectivity. rsc.org

Theoretical and Computational Chemistry Studies of Ethyl 6,6 Dimethylhept 2 En 4 Ynoate Reactivity

Quantum Chemical Investigations of Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a reaction, allowing for the detailed study of how reactants transform into products.

The identification and characterization of transition states and intermediates are crucial for elucidating reaction mechanisms. For Ethyl 6,6-dimethylhept-2-en-4-ynoate, this would involve locating the high-energy transition state structures and any lower-energy intermediate species for potential reactions such as additions to the double or triple bond, or reactions involving the ester group. However, specific studies detailing these structures for this compound are not found in the reviewed literature.

By determining the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be calculated. This data provides quantitative information about the feasibility and kinetics of a reaction. While this is a standard computational practice, no published data for the activation energies or reaction enthalpies of reactions involving this compound could be located.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbital Theory, Fukui Functions)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict how a molecule will interact with other species. Fukui functions provide more detailed information about local reactivity, indicating which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. An analysis of these descriptors for this compound would be highly informative, but such an analysis has not been reported.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule influences its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. Mapping the potential energy surface provides a complete picture of the molecule's flexibility and preferred shapes. A detailed conformational analysis of this compound would be necessary to understand its behavior, but this information is not currently available.

Molecular Dynamics Simulations of Solvation Effects and Reaction Progress

Reactions are often carried out in a solvent, which can significantly impact reactivity. Molecular dynamics (MD) simulations can model the explicit interactions between the solute (this compound) and solvent molecules, providing insight into solvation effects on reaction pathways and energetics. These simulations can also track the progress of a reaction over time. No MD simulation studies focused on this specific compound have been published.

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental data and confirming molecular structures. While general methods for these predictions are well-established, specific predicted spectroscopic data for this compound are absent from the scientific literature.

Advanced Spectroscopic Techniques for Mechanistic and Structural Elucidation of Ethyl 6,6 Dimethylhept 2 En 4 Ynoate

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Multi-dimensional NMR spectroscopy stands as a cornerstone for the unambiguous determination of the three-dimensional structure of organic molecules in solution. For Ethyl 6,6-dimethylhept-2-en-4-ynoate, techniques such as 2D COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are critical in assigning its relative stereochemistry.

A COSY experiment reveals proton-proton couplings through covalent bonds, typically over two to three bond distances. In the case of this compound, COSY would establish the connectivity within the ethyl group and along the heptene-ynoate backbone. For instance, cross-peaks would be observed between the olefinic protons, as well as between the methylene (B1212753) protons of the ethyl ester and the adjacent methyl group.

To probe the spatial arrangement of atoms, NOESY is employed. This technique detects protons that are close in space, irrespective of their bonding connectivity. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons. For this compound, a NOESY spectrum would be instrumental in determining the geometry of the double bond (E or Z configuration) by observing correlations between the olefinic proton and the adjacent methylene or methyl protons.

NMR Technique Information Provided Application to this compound
1D ¹H NMR Chemical environment of protons.Provides initial information on the types of protons present (olefinic, allylic, etc.) and their relative numbers.
1D ¹³C NMR Chemical environment of carbons.Identifies the carbon skeleton, including the carbonyl, alkyne, and alkene carbons.
2D COSY Through-bond H-H correlations.Confirms the proton connectivity within the ethyl group and the main chain.
2D NOESY Through-space H-H correlations.Determines the stereochemistry of the double bond (E/Z) by identifying protons in close proximity.
2D HSQC Direct C-H correlations.Assigns protons to their directly attached carbons.
2D HMBC Long-range C-H correlations (2-3 bonds).Confirms the overall carbon framework and the position of the ester and dimethyl groups.

Vibrational Spectroscopy (FT-IR, Raman) for In Situ Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful, non-invasive means to monitor chemical reactions in real-time and to identify key functional groups within a molecule. These techniques are highly complementary.

FT-IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for monitoring changes in the concentration of reactants, intermediates, and products in the solution phase. For the synthesis of this compound, an in-situ FT-IR probe could track the disappearance of starting material vibrational bands and the appearance of product bands. The strong carbonyl (C=O) stretch of the ester group, typically found around 1715 cm⁻¹, would be a prominent feature. The C=C stretching vibration of the double bond would also be observable, though its intensity can vary.

Raman spectroscopy , on the other hand, is highly sensitive to non-polar, symmetric bonds. This makes it an ideal technique for analyzing the C≡C triple bond and the C=C double bond of the conjugated en-yne system. The C≡C stretch in conjugated alkynes gives a strong and sharp signal, typically in the range of 2100-2260 cm⁻¹. The C=C stretch would also be readily detected. The complementary nature of FT-IR and Raman is advantageous; for instance, the C≡C bond, which can be weak in the IR spectrum, is often a strong band in the Raman spectrum.

Functional Group Typical FT-IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Notes
C=O (Ester)~1715 (Strong)VariableA very characteristic and strong band in the IR spectrum.
C≡C (Alkyne)~2100-2260 (Weak to Medium)~2100-2260 (Strong)Stronger in Raman due to the symmetry of the bond.
C=C (Alkene)~1600-1680 (Variable)~1600-1680 (Variable to Strong)Intensity is enhanced in Raman for more symmetric systems.
C-H (sp²)~3010-3095 (Medium)~3010-3095 (Medium)Stretching vibrations of the olefinic proton.
C-H (sp³)~2850-2960 (Strong)~2850-2960 (Strong)Stretching vibrations of the ethyl and dimethyl groups.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Complex Mixture Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This is a crucial first step in identifying an unknown compound or confirming the identity of a synthesized product like this compound.

Different ionization techniques can be employed. Electrospray ionization (ESI) is a "soft" ionization method that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information. In contrast, electron impact (EI) is a "hard" ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

Tandem Mass Spectrometry (MS/MS) takes this a step further. In an MS/MS experiment, a specific ion (e.g., the molecular ion or a prominent fragment ion) is selected and then subjected to further fragmentation. This allows for a detailed investigation of the molecule's structure. For this compound, MS/MS could be used to probe the fragmentation pathways of the en-ynoate core, helping to confirm the connectivity of the functional groups. For instance, fragmentation of the molecular ion could lead to the loss of the ethoxy group from the ester, or cleavage at various points along the carbon chain, providing valuable structural clues.

When analyzing complex mixtures, the coupling of liquid chromatography (LC) with HRMS (LC-HRMS) is a powerful approach. LC separates the components of the mixture, which are then individually analyzed by the mass spectrometer, allowing for the identification and characterization of each component, including isomers.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Asymmetric Synthesis Products

Should this compound be prepared through an asymmetric synthesis, resulting in a chiral, enantioenriched product, chiroptical spectroscopy becomes an essential tool for its stereochemical characterization. Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.

An ECD spectrum is unique to a specific enantiomer, with its mirror image corresponding to the spectrum of the opposite enantiomer. Therefore, ECD can be used to determine the enantiomeric purity and the absolute configuration of a chiral compound. The absolute configuration is often assigned by comparing the experimentally measured ECD spectrum with the spectrum of a known standard or with a spectrum predicted by quantum chemical calculations. The conjugated en-ynoate chromophore in this compound is expected to give rise to distinct ECD signals that are sensitive to the chiral environment of the molecule.

Another related technique is Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region. VCD provides detailed three-dimensional structural information and can also be used to determine the absolute configuration of chiral molecules in solution.

X-ray Diffraction Analysis of Crystalline Derivatives or Co-crystals

While the previously discussed spectroscopic techniques provide a wealth of information about the structure and stereochemistry of this compound in solution or in the gas phase, X-ray diffraction analysis of a single crystal provides the ultimate, unambiguous determination of its three-dimensional structure in the solid state.

If this compound itself is not a crystalline solid, it may be possible to prepare a crystalline derivative or a co-crystal. This involves reacting the molecule with another compound to form a new, crystalline material. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern produced is used to calculate the precise positions of all the atoms in the molecule.

This technique provides highly accurate bond lengths, bond angles, and torsional angles. For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration without ambiguity, provided a heavy atom is present in the structure or through specialized techniques. This definitive structural information is invaluable and can be used to calibrate and validate the interpretations made from other spectroscopic methods.

Emerging Applications and Future Research Avenues for Ethyl 6,6 Dimethylhept 2 En 4 Ynoate

Utility as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of multiple reactive sites within Ethyl 6,6-dimethylhept-2-en-4-ynoate makes it a highly versatile precursor for the synthesis of complex molecular frameworks. The conjugated enyne moiety is particularly amenable to a variety of transformations, including cascade cyclization reactions, which allow for the rapid assembly of intricate polycyclic systems from relatively simple acyclic precursors. nih.govrsc.org

Recent advancements in organic synthesis have highlighted the power of 1,3-enynes as substrates in the development of efficient cyclization methodologies for constructing densely substituted carbocyclic and heterocyclic skeletons. nih.gov These frameworks are often found in biologically active natural products and materials with significant applications. nih.gov The reactivity of the conjugated system in enynoates allows for their participation in formal cycloadditions, catalyzed by transition metals such as rhodium, copper, palladium, and silver, leading to the formation of fused- and spirocyclic ring systems. nih.gov

Table 1: Reactivity of the Enyne Moiety

Reaction Type Description Potential Products
Cascade Cyclization A series of intramolecular reactions that form multiple rings in a single synthetic operation. Polycyclic and heterocyclic compounds.
Diels-Alder Reaction A [4+2] cycloaddition reaction where the enyne can act as either the diene or dienophile component. Substituted cyclohexene (B86901) derivatives.
Enyne Metathesis A metal-catalyzed reaction that involves the cleavage and reorganization of the double and triple bonds. Cyclic dienes and other complex unsaturated systems.

| Michael Addition | Nucleophilic addition to the electron-deficient double bond of the enynoate system. | Functionalized alkynes and allenes. |

The ester functionality further enhances the synthetic utility of this compound, providing a handle for subsequent modifications or for influencing the regioselectivity of reactions. The tert-butyl group at the 6-position introduces steric hindrance that can direct the approach of reagents, leading to highly stereoselective transformations.

Potential in Materials Science and Polymer Chemistry (e.g., as a Monomer Precursor)

The presence of both an alkene and an alkyne functionality in this compound opens up possibilities for its use as a monomer precursor in polymer chemistry. The double and triple bonds can participate in various polymerization reactions, potentially leading to the formation of polymers with unique architectures and properties. For instance, the conjugated system could be exploited in the synthesis of conjugated polymers, which are of significant interest for their electronic and optical properties. mdpi.com

One promising avenue is the use of enynoate esters in thiol-ene and thiol-yne "click" polymerizations. researchgate.net These reactions are known for their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for the synthesis of functional polymers. researchgate.net By incorporating this compound into a polymer backbone, materials with tailored properties such as thermal stability, mechanical strength, and optical characteristics could be developed. The ester group also provides a site for post-polymerization modification, allowing for the introduction of further functionalities. researchgate.net

Table 2: Potential Polymerization Pathways

Polymerization Method Description Potential Polymer Characteristics
Radical Polymerization Initiation of polymerization at the double bond. Linear or cross-linked polymers with pendant alkyne and ester groups.
Thiol-Ene/Thiol-Yne Polymerization "Click" reaction involving the addition of thiols across the double or triple bonds. Cross-linked networks with high functional group tolerance. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP) If incorporated into a cyclic monomer, the enyne functionality could participate in ROMP. Polymers with unsaturated backbones.

| Coordination Polymerization | Using transition metal catalysts to control the polymerization process. | Potentially stereoregular polymers with defined microstructures. |

The development of polymers derived from bio-based monomers is a key area of sustainable chemistry, and enynoate esters derived from renewable resources could contribute to this field. nih.gov

Contributions to Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis and application of this compound can be approached from this perspective. One of the key areas of focus is the use of biocatalysts, such as enzymes, to perform chemical transformations under mild and environmentally benign conditions. greenchemistry.ruijfmr.com

Enzymatic esterification, often utilizing lipases, is a well-established green method for the synthesis of esters. greenchemistry.ruijfmr.com These reactions typically proceed with high selectivity, reducing the need for protecting groups and minimizing the generation of byproducts. ijfmr.com The application of biocatalysis to the synthesis of enynoate esters is a promising area of research that could lead to more sustainable production methods. Furthermore, the use of enzymes in organic synthesis is considered an eco-friendly approach that aligns with the goals of green chemistry. researchgate.net

Another aspect of sustainable chemistry is the development of atom-economical reactions that maximize the incorporation of all starting materials into the final product. Cascade reactions, for which enynes are excellent substrates, are inherently atom-economical as they form multiple bonds in a single operation, reducing the number of synthetic steps, solvent usage, and waste generation.

Bioinspired Transformations and Biomimetic Synthesis Approaches

Nature often employs cascade reactions to construct complex molecular architectures from simple linear precursors. nih.gov A classic example is the cyclization of squalene (B77637) to form steroidal frameworks. nih.gov The reactivity of enynes in cationic cyclization reactions makes them ideal candidates for biomimetic transformations that mimic these natural processes. nih.gov

The synthesis of polycyclic natural products can be significantly streamlined by employing biomimetic cascade reactions. researchgate.net An acid-triggered cyclization of enyne systems can lead to the rapid formation of fused polycyclic structures, demonstrating the power of this approach. rsc.org Research in this area could involve designing precursors based on this compound that, upon exposure to specific triggers, undergo programmed cyclizations to generate complex, biologically relevant scaffolds. Such strategies not only provide efficient routes to natural products but also offer insights into their biosynthetic pathways.

Advances in Automated Synthesis and Flow Chemistry for Enyne Esters

The translation of complex organic syntheses from traditional batch processes to automated flow chemistry systems offers numerous advantages, including improved safety, reproducibility, and scalability. The synthesis of enyne derivatives is an area that can greatly benefit from these technological advancements. researchgate.net

The application of automated flow chemistry to the synthesis and functionalization of enynoate esters like this compound could enable the rapid generation of libraries of related compounds for screening in drug discovery or materials science applications. This approach would accelerate the exploration of the chemical space around this versatile building block and unlock its full potential.

Q & A

Q. How can computational chemistry predict the compound’s interaction with enzymatic targets (e.g., acetylcholinesterase)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 4EY7). Parameterize the compound’s force field with Gaussian 16 (B3LYP/6-31G*). Validate binding poses via MD simulations (GROMACS) and compare inhibition constants (Ki) with experimental IC50 values from enzyme assays .

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